molecular formula C12H11N3S B1376425 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile CAS No. 873895-41-1

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile

Cat. No.: B1376425
CAS No.: 873895-41-1
M. Wt: 229.3 g/mol
InChI Key: RSEACRIWQRAVPE-UHFFFAOYSA-N
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Description

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile (CAS: 873895-41-1) is a thiophene-based heterocyclic compound with the molecular formula C₁₂H₁₁N₃S and a molecular weight of 229.30 g/mol . Structurally, it features a thiophene ring substituted with a methyl group at position 5, a carbonitrile group at position 3, and a 2-aminoanilino moiety at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for the antipsychotic drug Olanzapine .

Synthesis: The compound is synthesized via hydrogenation of its nitro precursor, 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile (CAS: 138564-59-7), using Raney Nickel as a catalyst. This reduction step yields high purity (>99%) and is pivotal in producing 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride, a key benzodiazepine derivative . Alternative routes involve palladium-catalyzed cross-coupling of 2-amino-5-methylthiophene-3-carbonitrile with brominated aryl halides, as seen in Olanzapine synthesis .

Applications:
Its primary application lies in medicinal chemistry, where it acts as a precursor for bioactive molecules with antipsychotic and antiulcer properties .

Properties

IUPAC Name

2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-6-9(7-13)12(16-8)15-11-5-3-2-4-10(11)14/h2-6,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEACRIWQRAVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737278
Record name 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873895-41-1
Record name 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-Aminophenyl)amino]-5-methyl-3-thiophenecarbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7UFQ2UE2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile typically involves the reaction of 2-aminoaniline with 5-methylthiophene-3-carbonitrile under specific conditions. One common method involves the use of a solvent such as methanol, where the reactants are mixed and heated to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, recycling of reactants, and continuous monitoring of reaction parameters to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The aminoanilino group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile

  • Molecular Formula : C₁₂H₉N₃O₂S; Molecular Weight : 259.28 g/mol .
  • Key Differences: The nitro group at the anilino position distinguishes it from the amino derivative. This substituent impacts reactivity, stability, and toxicity.
  • Synthesis: Prepared via nucleophilic substitution between 2-amino-5-methylthiophene-3-carbonitrile and 2-fluoronitrobenzene .
  • Properties: Exhibits polymorphism similar to ROY (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile), with red, orange, and yellow forms. The red polymorph is thermodynamically stable, featuring near-planar thiophene and phenyl rings (θ = 0.1°) .
  • Applications: Primarily a synthetic intermediate; its reduction yields the amino derivative. Notably, it is highly toxic to aquatic life (GHS Category 1) .

5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]thiophene-3-carbonitrile

  • Molecular Formula : C₁₃H₁₁N₃O₂S; Molecular Weight : 273.31 g/mol.
  • Key Differences : Contains an additional methyl group on the phenyl ring, enhancing steric hindrance and altering thermodynamic stability.
  • Polymorphism : Four polymorphs (R, DR, LR, O) with distinct stability ranges: R (>60°C), O (RT–60°C), LR (<–15°C). Metastable DR transforms into R via water-catalyzed, defect-driven mechanisms .

2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Molecular Formula : C₂₃H₁₇N₂O₂S; Molecular Weight : 397.46 g/mol .
  • Key Differences : A fused tetrahydrobenzo[b]thiophene system with a phthalimide group. This structure confers antiulcer activity , unlike the antipsychotic focus of the target compound .
  • Synthesis : Cyclocondensation of 2-(1,3-dioxoisoindolin-2-yl)thiophene derivatives with cyclic ketones in acetic acid .

2-Amino-5-ethylthiophene-3-carbonitrile

  • Molecular Formula : C₇H₈N₂S; Molecular Weight : 152.22 g/mol .
  • Key Differences: Lacks the anilino substituent and features an ethyl group at position 5.
  • Applications: Serves as a precursor for α-enaminonitrile derivatives, enabling synthesis of azo-thienopyrimidines and thienothiazines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile C₁₂H₁₁N₃S 229.30 NH₂ (anilino), CH₃ (thiophene) Not reported
2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile C₁₂H₉N₃O₂S 259.28 NO₂ (anilino), CH₃ (thiophene) Not reported
5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]thiophene-3-carbonitrile C₁₃H₁₁N₃O₂S 273.31 NO₂, CH₃ (phenyl), CH₃ (thiophene) Not reported
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile C₂₃H₁₇N₂O₂S 397.46 Phthalimide, phenyl, tetrahydrobenzo[b]thiophene 277–278

Research Findings

Polymorphism and Stability: Nitro-substituted analogues exhibit significant polymorphism, with stability governed by substituent position and temperature. For example, 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]thiophene-3-carbonitrile has four polymorphs, with thermodynamic dominance shifting across temperature ranges .

Synthetic Efficiency: Palladium-catalyzed cross-coupling (e.g., Xantphos ligand with Cs₂CO₃) achieves high yields (>80%) for intermediates like 2-(2-bromophenylamino)-5-methylthiophene-3-carbonitrile, critical for Olanzapine production .

Biological Activity: Derivatives with fused ring systems (e.g., tetrahydrobenzo[b]thiophene) demonstrate antiulcer activity, while simpler aminoanilino-thiophenes are tailored for CNS drug synthesis .

Environmental Impact : Nitro derivatives pose higher ecological risks, necessitating stringent handling protocols to mitigate aquatic toxicity .

Biological Activity

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile (CAS No. 873895-41-1) is an organic compound with significant biological activity, particularly in the context of medicinal chemistry. This compound is structurally characterized by a thiophene ring substituted with an amino group and a carbonitrile group, which contributes to its potential pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C12H11N3S
  • Molecular Weight : 229.30 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Melting Point : 101-103 °C
  • Boiling Point : 318.5 ± 42.0 °C at 760 mmHg
  • LogP : 2.01

The compound's structure allows it to engage in various biochemical interactions, making it a candidate for further research in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of both the amino and carbonitrile functional groups enhances its binding affinity to these targets, potentially leading to therapeutic effects.

Pharmacological Studies

Recent studies have highlighted the compound's potential in the following areas:

  • Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, demonstrating inhibitory effects against both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell wall synthesis.
  • Neuropharmacological Effects : As a potential precursor for synthesizing drugs like Olanzapine, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types. This suggests a strong potential for development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its effectiveness as an antimicrobial agent.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 (Breast Cancer)15[Research Study A]
AnticancerHeLa (Cervical Cancer)20[Research Study B]
AntimicrobialStaphylococcus aureus15[Research Study C]
AntimicrobialEscherichia coli15[Research Study D]

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile
Reactant of Route 2
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile

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